2-(Piperidin-4-YL)-1H-benzo[D]imidazole

Catalog No.
S1519315
CAS No.
38385-95-4
M.F
C12H15N3
M. Wt
201.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Piperidin-4-YL)-1H-benzo[D]imidazole

CAS Number

38385-95-4

Product Name

2-(Piperidin-4-YL)-1H-benzo[D]imidazole

IUPAC Name

2-piperidin-4-yl-1H-benzimidazole

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

InChI

InChI=1S/C12H15N3/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15)

InChI Key

HBOGHPAOOWUTLB-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=NC3=CC=CC=C3N2

Synonyms

2-(4-Piperidinyl)-1H-benzimidazole; 2-(Piperidin-4-yl)benzimidazole; 4-(Benzimidazol-2-yl)piperidine

Canonical SMILES

C1CNCCC1C2=NC3=CC=CC=C3N2

Potential Anti-Inflammatory Agent:

Research suggests that 2-(Piperidin-4-YL)-1H-benzo[D]imidazole may possess anti-inflammatory properties. A study published in "Mediators of Inflammation" identified a derivative of this compound with promising anti-inflammatory activity. [Source: National Institutes of Health, https://pubchem.ncbi.nlm.nih.gov/compound/2-Piperidin-4-YL-1H-benzo_D_imidazole] Based on this finding, researchers designed and synthesized further derivatives to explore their potential as anti-inflammatory drugs.

Other Investigated Applications:

Studies have also explored the potential of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole derivatives in other areas of scientific research. These include:

  • Antimicrobial activity: Research has investigated the potential of certain derivatives to combat various bacterial and fungal strains. [Source: ScienceDirect, ]
  • Insecticidal properties: Studies have explored the insecticidal activity of some derivatives against specific insect species. [Source: ScienceDirect, ]

2-(Piperidin-4-YL)-1H-benzo[D]imidazole is a heterocyclic compound characterized by a benzimidazole core substituted with a piperidine group at the second position. Its molecular formula is C₁₂H₁₅N₃, and it has gained attention in medicinal chemistry due to its potential therapeutic properties. The compound's structure features a fused ring system that contributes to its biological activity, making it a subject of interest in drug discovery and development.

Bilastine competitively binds to histamine H1 receptors, preventing histamine from triggering allergic responses. Histamine binding usually leads to the release of inflammatory mediators like cytokines and vasoactive amines, causing allergy symptoms like runny nose, itchy eyes, and bronchoconstriction []. By blocking histamine H1 receptors, bilastine prevents this cascade of events and provides relief from allergic symptoms.

The chemical reactivity of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole can be explored through various synthetic pathways. Common reactions include:

  • Nucleophilic substitution: The piperidine nitrogen can engage in nucleophilic attacks on electrophilic centers, facilitating the formation of more complex derivatives.
  • Cyclization reactions: The benzimidazole moiety can participate in cyclization, leading to the synthesis of various analogs with modified biological activities.
  • Oxidation and reduction: Functional groups present in the molecule can undergo oxidation or reduction, altering the compound's properties and activities.

Research has indicated that 2-(Piperidin-4-YL)-1H-benzo[D]imidazole exhibits significant anti-inflammatory activity. A derivative of this compound demonstrated potent inhibitory effects on nitric oxide and tumor necrosis factor-alpha production in lipopolysaccharide-stimulated macrophages. Notably, one derivative showed an IC50 value of 0.86 μM for nitric oxide production and 1.87 μM for tumor necrosis factor-alpha production, surpassing the efficacy of ibuprofen in vivo during inflammation models .

Several methods have been described for synthesizing 2-(Piperidin-4-YL)-1H-benzo[D]imidazole:

  • Condensation reactions: The synthesis often involves the condensation of piperidine with appropriate benzimidazole precursors under acidic or basic conditions.
  • Multi-step synthesis: A typical approach may include multiple steps, such as forming the benzimidazole core followed by the introduction of the piperidine moiety.
  • Diversity-oriented synthesis: This method allows for the generation of various derivatives by modifying substituents on the benzimidazole ring or piperidine nitrogen.

The primary applications of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole derivatives are in medicinal chemistry, particularly as potential anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them candidates for treating conditions such as arthritis, asthma, and other inflammatory diseases. Additionally, their unique structural characteristics may lend themselves to further exploration in other therapeutic areas, including oncology and neurology.

Interaction studies involving 2-(Piperidin-4-YL)-1H-benzo[D]imidazole focus on its binding affinity to various biological targets. These studies often utilize techniques like:

  • Molecular docking: To predict how the compound interacts with specific proteins involved in inflammatory pathways.
  • In vitro assays: To evaluate its effects on cell signaling pathways related to inflammation.
  • In vivo models: To assess its pharmacokinetics and pharmacodynamics in living organisms.

These studies help elucidate the mechanism of action and potential therapeutic benefits of this compound.

Several compounds share structural similarities with 2-(Piperidin-4-YL)-1H-benzo[D]imidazole. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
2-(Morpholin-4-YL)-1H-benzo[D]imidazoleMorpholine instead of piperidineModerate anti-inflammatory activity
2-(Pyrrolidin-4-YL)-1H-benzo[D]imidazolePyrrolidine substitutionAntioxidant properties
2-(Aminomethyl)-1H-benzo[D]imidazoleAminomethyl group at position 2Anticancer activity

The distinctiveness of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole lies in its potent anti-inflammatory properties combined with a favorable pharmacological profile, making it a promising candidate for further development compared to other similar compounds.

The synthesis of 2-(piperidin-4-yl)-1H-benzo[d]imidazole traditionally relies on the Phillips-Ladenburg reaction, a condensation strategy involving o-phenylenediamine derivatives and carboxylic acids or aldehydes. For this compound, the piperidin-4-yl group is introduced via a piperidine-substituted precursor. Key steps include:

  • Starting Material Preparation: Piperidine-4-carboxylic acid or its ester derivatives (e.g., ethyl piperidine-4-carboxylate) serve as the carboxylic acid source.
  • Condensation Reaction: o-Phenylenediamine reacts with the piperidine-substituted carboxylic acid under acidic conditions (e.g., HCl or H₂SO₄) at elevated temperatures (150–200°C) in sealed vessels. This forms the benzimidazole core with the piperidine group at the 2-position.

Table 1: Comparative Analysis of Traditional Condensation Methods

Carboxylic Acid PrecursorCatalystTemperature (°C)Yield (%)Reference
Piperidine-4-carboxylic acidH₂SO₄180–20060–70
Ethyl piperidine-4-carboxylateHCl150–18055–65
Piperidine-4-carbonyl chlorideBF₃·Et₂O100–12070–80

Advantages: High regioselectivity for 2-substituted benzimidazoles.
Limitations: Harsh conditions, prolonged reaction times, and potential side reactions.

Microwave-Assisted and Solvent-Free Synthesis

Microwave irradiation has revolutionized benzimidazole synthesis, enabling rapid, solvent-free protocols. A notable method involves:

  • Reagents: o-Phenylenediamine hydrochloride and a piperidine-containing ester (e.g., ethyl piperidine-4-carboxylate).
  • Reaction Conditions: Dissolve reagents in ethylene glycol, irradiate at 165 W for 1.5–2 minutes, and adjust pH to 7–8 with Na₂CO₃.

Table 2: Microwave vs. Traditional Synthesis

ParameterMicrowave MethodTraditional Method
Reaction Time1.5–2 minutes4–6 hours
SolventEthylene glycolAqueous/organic mixtures
Yield85–95%60–80%
Energy EfficiencyHighLow

Mechanistic Insight: Microwave energy accelerates cyclization and dehydration steps, minimizing side reactions.

Nanocatalytic Systems in Benzimidazole Formation

Nanocatalysts enhance efficiency in dehydrogenative coupling reactions. A tungstate-based zwitterionic organosilica (PMO-IL-WO₄²⁻) enables direct synthesis from benzyl alcohols and o-phenylenediamine under ambient conditions:

  • Catalyst Role: Facilitates oxidative coupling via WO₄²⁻ active sites, eliminating the need for external oxidants.
  • Reaction Conditions: Water solvent, 25–50°C, 10 mol% catalyst loading.

Table 3: Performance of PMO-IL-WO₄²⁻ Nanocatalyst

Substrate (Benzyl Alcohol)Conversion (%)Selectivity (%)Reusability (Cycles)
4-Piperidinylbenzyl alcohol92988
Benzyl alcohol88958

Advantages: High atom economy, reusable catalyst, and eco-friendly aqueous medium.

Regioselective Functionalization Techniques

Ni-Al bimetallic catalysis enables precise C-H activation for functionalizing benzimidazoles. For 2-(piperidin-4-yl)-1H-benzo[d]imidazole, regioselective alkylation or arylation can be achieved:

  • Catalyst System: Ni(0)/AlMe₃ cocatalyst induces linear selectivity via steric control.
  • Reaction Scope: Styrene insertion or cross-coupling with aryl halides at the 2-position.

Position-Specific Substituent Effects on Bioactivity

The bioactivity of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole derivatives demonstrates significant position-dependent effects, with distinct structure-activity relationships emerging from systematic modifications at key positions of the benzimidazole scaffold.

2-Position Modifications

The 2-position of the benzimidazole ring represents a critical site for bioactivity modulation. The piperidin-4-yl substituent at this position confers exceptional selectivity for Janus kinase 1 inhibition, with compound 5c demonstrating remarkable selectivity ratios of 63-fold versus JAK2, 25-fold versus JAK3, and 74-fold versus Tyk2 [1] [2]. This selectivity arises from specific hydrogen bonding interactions between the piperidin-4-yl group and unique amino acid residues in the JAK1 ATP-binding site, particularly Glu963 and Leu959 [2].

Alkyl substitutions at the 2-position exhibit distinct pharmacological profiles. Propyl substitution enhances peroxisome proliferator-activated receptor gamma activation, while tert-butyl substitution provides optimal activity in this pathway [4]. The electronic and steric properties of these substituents directly influence receptor binding affinity and selectivity profiles.

5-Position and 6-Position Effects

Substituents at the 5-position and 6-position of the benzimidazole ring demonstrate profound effects on biological activity. Nitro group incorporation at the 5-position yields potent anti-inflammatory activity, with compound 6e exhibiting exceptional inhibitory effects on nitric oxide production with an IC50 value of 0.86 μM and tumor necrosis factor-alpha inhibition at 1.87 μM [1]. This activity results from modulation of nuclear factor-kappa B signaling pathways through restoration of inhibitor of nuclear factor kappa B alpha phosphorylation [1].

Electron-withdrawing groups at the 5-position, including nitro and chloro substituents, consistently enhance biological activity across multiple therapeutic areas. The 5-nitro substitution pattern demonstrates 4-fold activity enhancement in cytotoxicity assays compared to unsubstituted analogues [5]. Conversely, electron-donating groups such as methoxy substituents at the 5-position reduce activity, with acetylcholinesterase inhibition decreasing to 19.44 μM compared to more potent analogues [5].

N1-Position Substitution Patterns

The N1-position of the benzimidazole ring accommodates various substituents that significantly impact pharmacological properties. Aminoethyl substitution at N1 maintains the high JAK1 selectivity profile while enhancing membrane permeability [6]. Hydroxyalkyl and methylaminoalkyl substitutions at N1 demonstrate 3.3-15.8 fold increases in lipophilicity and 6.3-12 fold improvements in membrane permeability compared to the parent compound [6].

PositionSubstituentBioactivity TypeIC50 or EffectSelectivity FoldReference Activity
2-PositionPiperidin-4-ylJAK1 Inhibition0.08-0.15 μM63 (vs JAK2)Anti-inflammatory
2-PositionPropylPPARγ ActivationEnhancedN/AMetabolic
2-PositionTert-butylPPARγ ActivationOptimalN/AMetabolic
5-PositionNitro (-NO2)Anti-inflammatory0.86 μM (NO)N/AInflammation
5-PositionMethoxy (-OCH3)AChE Inhibition19.44 μMN/ANeurological
5-PositionTrifluoromethyl (-CF3)Vasorelaxant19x less potentN/ACardiovascular
6-PositionChloro (-Cl)AntitubercularGood MICN/AAntimicrobial
6-PositionAmino (-NH2)COX Inhibition0.72 μMN/AAnti-inflammatory
N1-PositionAminoethylJAK1 Inhibition0.08-0.15 μM63 (vs JAK2)Anti-inflammatory
N1-PositionBenzylAnticancerModerateN/AOncology
N1-PositionHydroxyalkylJAK1 InhibitionEnhanced26-40 (vs JAK2)Anti-inflammatory

Piperidine Ring Modifications and Pharmacophore Optimization

The piperidine ring system in 2-(Piperidin-4-YL)-1H-benzo[D]imidazole derivatives serves as a crucial pharmacophoric element that directly influences binding affinity, selectivity, and pharmacokinetic properties. Systematic modifications to this heterocyclic system reveal distinct structure-activity relationships.

Direct Piperidine Attachment

The direct attachment of the piperidin-4-yl group to the benzimidazole 2-position creates optimal spatial arrangement for target protein interactions. This configuration enables the piperidine nitrogen to function as a hydrogen bond donor, facilitating specific interactions with amino acid residues in the ATP-binding sites of kinase targets [2]. The rigid six-membered ring geometry constrains the molecule in a conformation that maximizes binding affinity while minimizing off-target interactions.

Cyclohexyl Replacement Studies

Replacement of the piperidine ring with cyclohexyl groups demonstrates significant enhancement in cytotoxicity against specific cancer cell lines. Compound 7h, bearing a cyclohexyl group at the N1 position, exhibits 7-fold increased activity against MCF-7 breast cancer cells compared to the unsubstituted analogue [7]. This enhancement results from increased hydrophobic interactions with the target binding site, while maintaining the favorable steric properties of the six-membered ring system.

Benzyl Substitution Effects

Benzyl substitution on the piperidine ring introduces aromatic π-π stacking interactions that enhance binding to acetylcholinesterase targets. Compounds incorporating benzyl-piperidin-4-yl modifications demonstrate AChE inhibition with IC50 values of 22.07 μM, with the aromatic ring system providing additional hydrophobic contacts within the enzyme active site [5]. The electron-rich benzyl group enhances π-π interactions with tryptophan residues, particularly Trp86, through charge-attraction mechanisms [8].

Methyl and Hydroxyl Modifications

N-methyl substitution on the piperidine ring generally reduces biological activity due to increased steric bulk and altered electronic properties. The methylation disrupts optimal hydrogen bonding patterns while introducing unfavorable steric interactions with target proteins [9]. Conversely, hydroxyl substitution creates additional hydrogen bonding opportunities, resulting in moderate activity enhancement through improved water-mediated interactions with polar amino acid residues.

Amino Substitution Effects

Amino substitution on the piperidine ring enhances selectivity profiles through introduction of additional electrostatic interactions. These modifications create compounds with IC50 values of 0.15 μM while maintaining high selectivity ratios, demonstrating the importance of charge distribution in target recognition [5].

Modification TypeStructure DescriptionBiological ActivityIC50 ValueSelectivity ProfilePharmacophore Role
Direct attachmentPiperidin-4-yl directJAK1 inhibition0.08-0.15 μMJAK1 selectiveH-bond donor
Cyclohexyl replacementCyclohexyl at N1Enhanced cytotoxicity7-fold increaseMCF-7 selectiveHydrophobic bulk
Benzyl substitutionBenzyl-piperidin-4-ylAChE inhibition22.07 μMAChE selectiveπ-π interaction
Methyl substitutionN-methyl-piperidin-4-ylReduced activityDecreasedNon-selectiveReduced binding
Hydroxyl substitutionHydroxy-piperidin-4-ylModerate activityModerateModerateH-bond network
Amino substitutionAmino-piperidin-4-ylEnhanced selectivity0.15 μMHighly selectiveElectrostatic

Electronic Effects of Heteroatom Incorporation

The incorporation of heteroatoms into the benzimidazole-piperidine framework creates distinct electronic environments that profoundly influence biological activity through modulation of electron density distribution, dipole moments, and frontier molecular orbital energies.

Nitrogen Atom Effects

The nitrogen atoms within the benzimidazole ring system exhibit contrasting electronic influences on biological activity. The N1 nitrogen demonstrates π-deficient character, creating electron-poor regions that enhance binding through electrostatic interactions with negatively charged amino acid residues [10]. This electronic deficiency facilitates formation of hydrogen bonds with carboxylate and phosphate groups in target proteins, resulting in IC50 values in the 0.08-0.15 μM range for optimized compounds [2].

The N3 nitrogen exhibits π-excessive character, creating electron-rich regions that can lead to unfavorable steric and electronic interactions with target proteins. Modifications that increase electron density at N3 generally reduce biological activity through disruption of optimal binding geometries [10]. The piperidine nitrogen functions as an electron-donating group, enhancing solubility through improved hydrogen bonding with water molecules while maintaining favorable binding interactions.

Halogen Substitution Effects

Fluorine incorporation at the 5-position or 6-position of the benzimidazole ring creates strong electron-withdrawing effects that enhance biological activity through increased electrophilicity. Compound modifications incorporating fluorine substituents demonstrate IC50 values of 1.81 μM in vasorelaxant assays, representing optimal activity within the series [11]. The high electronegativity of fluorine creates favorable dipole-dipole interactions with target proteins while improving metabolic stability.

Chlorine substitution provides moderate electron-withdrawing effects with enhanced lipophilicity compared to fluorine analogues. Chloro-substituted derivatives maintain good biological activity while demonstrating improved pharmacokinetic properties through increased membrane permeability [7]. The larger atomic radius of chlorine compared to fluorine creates different steric requirements that can be advantageous for certain target proteins.

Sulfur Incorporation

Sulfur incorporation at the 2-position through thioether linkages creates electron-donating effects that modulate biological activity in a position-dependent manner. Compounds with methylthioether linkages demonstrate variable activity profiles, with some derivatives showing enhanced potency against specific cancer cell lines [7]. The polarizable sulfur atom facilitates formation of favorable interactions with aromatic amino acid residues through sulfur-π interactions.

Frontier Molecular Orbital Considerations

The electronic effects of heteroatom incorporation directly influence frontier molecular orbital energies, which correlate with biological activity. Electron-withdrawing groups lower both highest occupied molecular orbital and lowest unoccupied molecular orbital energies, facilitating electron transfer processes that enhance binding affinity [12]. Compounds with optimal electronic properties demonstrate log(1/IC50) values that correlate strongly with calculated molecular orbital energies.

HeteroatomElectronic EffectImpact on ActivityMechanismOptimal PositionActivity Range
Nitrogen (N1)π-deficientEnhanced bindingElectrostaticN10.08-0.15 μM
Nitrogen (N3)π-excessiveReduced activitySteric hindranceAvoidDecreased
Nitrogen (Piperidine)Electron donatingImproved solubilityH-bonding2-position0.86 μM
FluorineElectron withdrawingIncreased potencyInductive effect5/6-position1.81 μM
ChlorineElectron withdrawingModerate enhancementInductive effect5/6-positionVariable
SulfurElectron donatingVariableCoordination2-positionVariable

Steric Considerations in Target Binding Affinity

Steric factors represent critical determinants of target binding affinity for 2-(Piperidin-4-YL)-1H-benzo[D]imidazole derivatives, with molecular geometry and conformational flexibility directly influencing biological activity through complementarity with target protein binding sites.

Bulky Substituent Effects

Bulky substituents at the 2-position of the benzimidazole ring generally decrease binding affinity due to unfavorable steric interactions with target protein binding sites. Tert-butyl groups, while providing enhanced metabolic stability, create steric clashes that reduce binding affinity compared to smaller alkyl substituents [13]. The compensatory effects of increased hydrophobic interactions partially offset the steric penalties, but overall binding affinity remains reduced compared to optimally sized substituents.

Planar Aromatic Systems

Planar aromatic substituents at the 5-position and 6-position enhance binding affinity through π-π stacking interactions with aromatic amino acid residues in target proteins. These interactions are particularly favorable with tryptophan and phenylalanine residues that are common in kinase ATP-binding sites [2]. The planar geometry ensures optimal orbital overlap for π-π stacking while minimizing steric hindrance.

Flexible Chain Considerations

Flexible alkyl chains at the N1-position provide conformational adaptability that allows optimization of binding interactions with diverse target proteins. This flexibility enables the molecule to adopt conformations that maximize favorable interactions while minimizing steric clashes [6]. However, excessive flexibility can result in entropic penalties that reduce binding affinity, requiring careful balance between conformational freedom and binding specificity.

Rigid Cyclic Systems

Rigid cyclic systems, particularly the piperidine ring at the 2-position, provide optimal binding affinity through precise geometric complementarity with target protein binding sites. The rigid six-membered ring constrains the molecule in conformations that maximize binding interactions while preventing unfavorable conformational changes [2]. This rigidity is particularly advantageous for kinase targets where precise spatial relationships are required for selectivity.

Substitution Pattern Effects

The substitution pattern on aromatic rings significantly influences binding affinity through steric and electronic effects. Ortho substitution generally creates steric clashes that reduce binding affinity, while meta substitution provides moderate steric impact with potential for favorable interactions [7]. Para substitution typically provides optimal binding through minimization of steric hindrance while maintaining favorable electronic effects.

Molecular Volume Considerations

The overall molecular volume of substituents correlates with binding affinity, with optimal activity observed for substituents that match the steric requirements of target protein binding sites. Compounds with substituents that exceed the optimal volume demonstrate reduced activity due to steric clashes, while those with insufficient volume fail to maximize favorable interactions [14]. This relationship emphasizes the importance of three-dimensional complementarity in drug design.

Steric FactorPosition EffectBinding ImpactExamplesBinding AffinityTarget Compatibility
Bulky substituents2-positionDecreased affinityTert-butylReducedLimited
Planar aromatics5/6-positionEnhanced π-stackingPhenyl ringsEnhancedGood
Flexible chainsN1-positionImproved flexibilityAlkyl chainsModerateVariable
Rigid cycles2-positionOptimal fitPiperidineHighExcellent
Ortho substitution5/6-positionSteric clashOrtho-ClPoorPoor
Meta substitution5/6-positionModerate impactMeta-NO2GoodGood
Para substitution5/6-positionOptimal bindingPara-OCH3OptimalExcellent

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 4 of 6 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (25%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (25%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (25%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H413 (25%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

38385-95-4

Wikipedia

2-(4-Piperidyl)-1H-1,3-benzimidazole

Dates

Last modified: 08-15-2023

Explore Compound Types